A,17,21-Trihydroxy-16

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

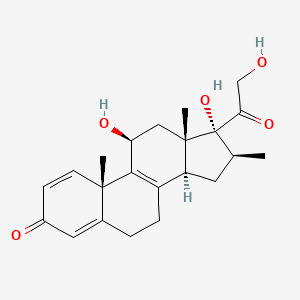

A,17,21-Trihydroxy-16 is a synthetic glucocorticoid steroid. It is a fluorinated steroid that is 9-fluoropregna-1,4-diene substituted by hydroxy groups at positions 11, 17, and 21, a methyl group at position 16, and oxo groups at positions 3 and 20 . This compound is known for its potent anti-inflammatory and immunosuppressive properties.

Preparation Methods

The preparation of A,17,21-Trihydroxy-16 involves several synthetic routes. One method includes dissolving 16,17,21-trihydroxy pregna-1,4,9(11)-triene-3,20-diketone-21-acetic ester in N,N-dimethylformamide and adding a halogenating reagent and HClO4 to generate the desired compound . Another method involves the use of zinc powder, chromium chloride hexahydrate, and N-methylpyrrolidone under nitrogen protection, followed by the addition of mercaptopropionic acid . Industrial production methods often involve similar steps but are optimized for higher yields and purity.

Chemical Reactions Analysis

A,17,21-Trihydroxy-16 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include nitric acid, oxalic acid, phosphoric acid, and phosphorus pentachloride . Major products formed from these reactions include various derivatives of the original compound, which may have different pharmacological properties.

Scientific Research Applications

A,17,21-Trihydroxy-16 has numerous scientific research applications. It is used in the study of glucocorticoid receptor interactions and the regulation of inflammatory responses . In medicine, it is used to treat a variety of inflammatory and autoimmune conditions due to its potent anti-inflammatory properties . It is also used in high-pressure liquid chromatography for the analysis of corticosteroids in biological samples .

Mechanism of Action

The mechanism of action of A,17,21-Trihydroxy-16 involves binding to glucocorticoid receptors, which then migrate to the nucleus and bind to glucocorticoid response elements on the DNA . This binding enhances or represses the transcription of various genes involved in inflammatory pathways. The compound also induces the production of phospholipase A2 inhibitory proteins, which control the biosynthesis of inflammatory mediators such as prostaglandins and leukotrienes .

Comparison with Similar Compounds

A,17,21-Trihydroxy-16 is similar to other glucocorticoids such as prednisolone and dexamethasone. it has unique properties due to the presence of a fluorine atom at position 9 and a methyl group at position 16 . These modifications enhance its anti-inflammatory potency and reduce its side effects compared to other glucocorticoids . Similar compounds include methyl 11 beta,17 alpha,21-trihydroxy-3,20-dioxo-pregna-1,4-diene-16 alpha-carboxylate and alclometasone dipropionate .

Properties

Molecular Formula |

C22H28O5 |

|---|---|

Molecular Weight |

372.5 g/mol |

IUPAC Name |

(10S,11S,13S,14S,16S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,11,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C22H28O5/c1-12-8-16-15-5-4-13-9-14(24)6-7-20(13,2)19(15)17(25)10-21(16,3)22(12,27)18(26)11-23/h6-7,9,12,16-17,23,25,27H,4-5,8,10-11H2,1-3H3/t12-,16-,17-,20-,21-,22-/m0/s1 |

InChI Key |

HBFNXGQYHPXHCK-OGIHXABMSA-N |

Isomeric SMILES |

C[C@H]1C[C@H]2C3=C([C@H](C[C@@]2([C@]1(C(=O)CO)O)C)O)[C@]4(C=CC(=O)C=C4CC3)C |

Canonical SMILES |

CC1CC2C3=C(C(CC2(C1(C(=O)CO)O)C)O)C4(C=CC(=O)C=C4CC3)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.